molecular formula C18H27N7O4S B2518089 1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1172576-27-0

1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2518089
CAS No.: 1172576-27-0
M. Wt: 437.52
InChI Key: KARYCULNWSRNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a methylsulfonyl group, a morpholino group, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a piperidine-4-carboxamide group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a fused nitrogen-containing heterocycle that is an isostere of the adenine ring of ATP .


Chemical Reactions Analysis

The reactivity of this compound would be determined by its functional groups. For example, the morpholino group might participate in nucleophilic substitution reactions, while the pyrazolo[3,4-d]pyrimidin-1-yl group might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its functional groups. For example, the presence of the morpholino group might increase the compound’s solubility in water, while the pyrazolo[3,4-d]pyrimidin-1-yl group might contribute to its aromaticity .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

  • A study on the molecular interaction of cannabinoid receptor antagonists demonstrates the importance of conformational analysis in drug design, particularly for compounds targeting the CB1 cannabinoid receptor. This research contributes to the understanding of how structural variations in molecules like "1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide" could affect their binding affinity and activity at specific receptors (Shim et al., 2002).

Synthesis of Novel Compounds and Their Biological Evaluation

  • Research on the synthesis of novel heterocyclic compounds, including those derived from visnaginone and khellinone, as anti-inflammatory and analgesic agents, shows the application of complex organic synthesis techniques to create molecules with potential therapeutic benefits. These studies provide insights into the methodology that could be applied to synthesize and evaluate "this compound" and similar compounds for biological activities (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Activities

  • The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the therapeutic potential of pyrazolopyrimidines in treating cancer and inflammation. This research underlines the significance of structural modifications in enhancing the biological activities of such compounds, which could be relevant for the development of "this compound" (Rahmouni et al., 2016).

Antiproliferative Activity Against Human Cancer Cell Lines

  • The creation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation for antiproliferative effect against human cancer cell lines demonstrate the potential of such compounds in oncology research. These findings suggest avenues for further investigation of related compounds for their anticancer properties (Mallesha et al., 2012).

Mechanism of Action

Target of Action

The primary target of the compound 1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide is the enzyme Bruton’s tyrosine kinase (BTK) . BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the development, activation, and survival of B cells .

Mode of Action

The compound inhibits BTK by binding to the enzyme’s active site . This binding prevents the enzyme from phosphorylating its substrates, thereby inhibiting the downstream signaling events that lead to B-cell activation and proliferation .

Biochemical Pathways

The inhibition of BTK by the compound affects the B-cell receptor signaling pathway . This pathway is involved in the activation of various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting BTK, the compound disrupts these processes, leading to a decrease in B-cell activity .

Pharmacokinetics

The compound’s effectiveness in inhibiting btk suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The compound’s inhibition of BTK leads to a decrease in B-cell activity . This can result in a reduction in the symptoms of diseases that are caused by overactive B cells, such as certain types of cancer . The compound has shown promising cytotoxicity against tested cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to BTK and inhibit its activity

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O4S/c1-30(27,28)24-5-2-14(3-6-24)18(26)19-4-7-25-17-15(12-22-25)16(20-13-21-17)23-8-10-29-11-9-23/h12-14H,2-11H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARYCULNWSRNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.